
1-Bromo-6-fluorohexane
Overview
Description
1-Bromo-6-fluorohexane is an organic compound with the molecular formula C6H12BrF It is a halogenated alkane, containing both bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-6-fluorohexane can be synthesized through a two-step process:
Bromination of Hexane: Hexane is first brominated to form 1-bromohexane. This reaction typically involves the use of bromine (Br2) in the presence of light or a radical initiator.
Fluorination of 1-Bromohexane: The 1-bromohexane is then fluorinated to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Bromo-6-fluorohexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine or fluorine atom is replaced by another nucleophile. Common reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of hexene derivatives.
Grignard Reactions: The bromine atom in this compound can react with magnesium to form a Grignard reagent, which is useful in various organic synthesis applications.
Major Products Formed:
- Substitution reactions typically yield products where the bromine or fluorine atom is replaced by another functional group.
- Elimination reactions produce alkenes.
- Grignard reactions result in organomagnesium compounds.
Scientific Research Applications
Organic Synthesis
1-Bromo-6-fluorohexane is primarily utilized as a building block in organic synthesis. It facilitates the creation of complex molecules through various reactions:
- Fluorinated Compounds : The introduction of fluorine enhances the stability and bioactivity of organic molecules, making them particularly useful in drug development .
- Brominated Compounds : This compound can also serve as a precursor for synthesizing brominated derivatives, which have distinct chemical properties advantageous for further applications .
Medicinal Chemistry
In the realm of pharmaceuticals, this compound plays a crucial role:
- Drug Development : It is involved in synthesizing several important pharmaceuticals, including antiviral agents like Tenofovir, which is used for treating HIV and hepatitis B infections .
- Modification of Existing Drugs : Researchers utilize this compound to modify existing drugs to improve their efficacy and reduce side effects, thereby enhancing therapeutic outcomes .
Agrochemicals
The compound is also significant in agricultural chemistry:
- Synthesis of Insecticides and Herbicides : this compound is used to produce agrochemicals like Diflubenzuron, an insecticide effective against various pests in crops and forests .
- Environmental Impact Studies : Its applications extend to studying the behavior and degradation pathways of fluorinated agrochemicals in the environment .
Material Science
In material science, this compound contributes to developing specialized materials:
- Polymer Synthesis : It is employed in creating polymers with unique properties such as enhanced thermal stability and chemical resistance .
- Fluorinated Surfactants : The compound is used to synthesize surfactants that exhibit excellent surface activity, applicable in detergents and coatings .
Environmental Studies
Researchers employ this compound to investigate the environmental impact of fluorinated compounds:
- Behavioral Studies : The compound helps assess how fluorinated substances behave under various environmental conditions, contributing to understanding their ecological footprint .
- Degradation Pathways : Studies focus on how these compounds degrade over time, informing regulatory measures and safety assessments .
Case Study 1: Synthesis of Tenofovir
In a study published in a pharmaceutical journal, researchers demonstrated the use of this compound as a key intermediate in synthesizing Tenofovir. They optimized reaction conditions to enhance yield and purity, showcasing its importance in antiviral drug development.
Case Study 2: Development of Fluorinated Surfactants
A research team investigated the synthesis of fluorinated surfactants using this compound. Their findings indicated that these surfactants exhibited superior performance compared to traditional surfactants in various applications, including emulsification and stabilization processes.
Mechanism of Action
The mechanism of action of 1-bromo-6-fluorohexane in chemical reactions involves the reactivity of its halogen atoms. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The fluorine atom, due to its high electronegativity, influences the compound’s reactivity and stability in various chemical environments .
Comparison with Similar Compounds
1-Bromohexane: Similar in structure but lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.
1-Fluorohexane: Contains only the fluorine atom and is less versatile in reactions compared to 1-bromo-6-fluorohexane.
1-Chloro-6-fluorohexane: Another halogenated alkane with different reactivity due to the presence of chlorine instead of bromine.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity patterns and make it a valuable compound in synthetic chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Bromo-6-fluorohexane, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution (e.g., bromide displacement on 1,6-difluorohexane) or radical bromination of 6-fluorohexene. Reaction conditions such as temperature (60–80°C for SN2 mechanisms), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., AlBr₃ for Friedel-Crafts alkylation) significantly impact yield. Lower temperatures favor selectivity for the terminal bromide, while excess HBr may reduce fluorination side reactions. Characterization via GC-MS and NMR is critical to confirm purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine environment (δ ~ -120 ppm for terminal -CF₂Br).
- ¹H NMR : Splitting patterns distinguish adjacent CH₂ groups (e.g., triplet for CH₂Br, quartet for CH₂F).
- GC-MS : Confirms molecular ion peak at m/z 183.06 (C₆H₁₂BrF⁺) and fragmentation patterns.
- IR Spectroscopy : Detects C-Br (500–600 cm⁻¹) and C-F (1000–1100 cm⁻¹) stretches. Cross-referencing with PubChem or DSSTox databases ensures accuracy .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation (risk of respiratory irritation).
- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- First Aid : Immediate washing with soap/water for skin exposure; artificial respiration if inhaled .
- Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .
Advanced Research Questions
Q. How does the electronic effect of the fluorine substituent influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The fluorine atom exerts a strong inductive electron-withdrawing effect, polarizing the C-Br bond and accelerating SN2 reactions. However, steric hindrance from the bulky fluoroalkyl chain may reduce reactivity in bulky nucleophiles (e.g., tert-butoxide). Computational studies (DFT) can quantify these effects by analyzing transition-state geometries and charge distribution .
Q. What strategies resolve contradictions in reported reaction kinetics for this compound?
- Methodological Answer :
- Replication : Standardize solvent purity, temperature control, and reactant ratios.
- Cross-Validation : Compare kinetic data from UV-Vis (halide release) and GC-MS (product formation).
- Computational Modeling : Use tools like Gaussian or ORCA to simulate reaction pathways and identify discrepancies between theoretical and experimental activation energies .
Q. How can computational modeling predict the stability and degradation pathways of this compound under varying conditions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate thermal degradation (e.g., β-elimination of HBr) at elevated temperatures.
- QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with hydrolysis rates in aqueous media.
- Database Mining : Leverage EPA DSSTox or Reaxys to identify analogous bromofluorocarbons and extrapolate degradation trends .
Properties
IUPAC Name |
1-bromo-6-fluorohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrF/c7-5-3-1-2-4-6-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCUKGDUDOASDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190750 | |
Record name | Hexane, 1-bromo-6-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373-28-4 | |
Record name | 1-Bromo-6-fluorohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=373-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexane, 1-bromo-6-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexane, 1-bromo-6-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-6-fluorohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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